Lithium tartrate

Overview

Description

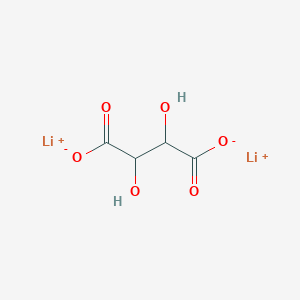

Lithium tartrate is a chemical compound with the molecular formula C₄H₄Li₂O₆. It is a salt formed from lithium and tartaric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tartrate can be synthesized through the reaction of lithium hydroxide with tartaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide is gradually added to a solution of tartaric acid until the pH reaches a neutral level. The resulting solution is then evaporated to obtain dithis compound crystals.

Industrial Production Methods

In industrial settings, dithis compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure the purity and yield of the final product. The compound is then purified through recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different lithium salts and organic compounds.

Reduction: Under certain conditions, it can be reduced to form this compound and other derivatives.

Substitution: It can participate in substitution reactions where lithium ions are replaced by other metal ions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various metal salts such as sodium chloride, potassium bromide.

Major Products Formed

Oxidation: Lithium carbonate, lithium oxalate.

Reduction: this compound, lithium succinate.

Substitution: Metal tartrates (e.g., sodium tartrate, potassium tartrate).

Scientific Research Applications

Pharmaceutical Applications

1.1 Treatment of Bipolar Disorder

Lithium compounds, including lithium tartrate, are primarily known for their use in treating bipolar disorder. Lithium has been shown to stabilize mood and reduce the frequency and severity of manic episodes. A study involving brain MRI scans revealed that lithium treatment leads to significant increases in gray matter fraction and global cortical thickness, indicating neuroprotective effects .

1.2 Neuroprotective Properties

Recent research indicates that lithium may protect the hippocampus from apoptosis and engage in neuroprotective mechanisms at the synaptic level. This has implications for developing treatments for neurodegenerative diseases .

1.3 Case Studies

A notable case involved an 18-year-old female experiencing lithium intoxication despite being within therapeutic levels. This highlights the need for careful monitoring when using lithium-based treatments .

Material Science Applications

2.1 Crystallography and Structural Studies

This compound has been studied for its crystallographic properties, leading to the discovery of new crystal forms. Research has identified 11 new forms of this compound, including various isomers that exhibit distinct structural characteristics . These findings are crucial for understanding the material's potential in various applications.

| Form | Characteristics |

|---|---|

| Chiral Isomers | Unique optical properties |

| Racemic Forms | Potential for diverse applications |

| Meso Forms | Stability in different conditions |

2.2 Dielectric and Piezoelectric Applications

This compound crystals have demonstrated potential applications in dielectric, ferroelectric, and piezoelectric materials, making them suitable for electronic components . The unique properties of these crystals can be harnessed in sensors and actuators.

Environmental Applications

3.1 Wastewater Treatment

This compound has been explored as a potential agent in wastewater treatment processes. Its ability to interact with various contaminants suggests it could play a role in developing more effective water purification methods.

Mechanism of Action

The mechanism of action of dilithium tartrate is primarily related to its lithium ions. Lithium ions can interact with various molecular targets and pathways, including:

Enzyme Inhibition: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3, which plays a role in cellular signaling.

Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter release and uptake, affecting mood and behavior.

Ion Channel Regulation: Lithium ions can influence the activity of ion channels, impacting cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

Lithium carbonate: Commonly used in the treatment of bipolar disorder.

Lithium citrate: Another lithium salt with similar therapeutic applications.

Sodium tartrate: A sodium salt of tartaric acid with different chemical properties.

Uniqueness

Lithium tartrate is unique due to its specific combination of lithium and tartaric acid, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Biological Activity

Lithium tartrate, a lithium salt of tartaric acid, has garnered attention in biomedical research due to its diverse biological activities. This article delves into the mechanisms of action, therapeutic potential, and relevant case studies surrounding this compound, supported by data tables and research findings.

Lithium ions (Li) are known to influence various biological processes, primarily through the modulation of intracellular signaling pathways. The primary mechanisms by which this compound exerts its biological effects include:

- Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition : Lithium inhibits GSK-3β, a key regulator involved in multiple signaling pathways, including Wnt/β-catenin and PI3K/Akt pathways. This inhibition promotes osteoblastic activity and suppresses osteoclastic activity, leading to enhanced bone formation and reduced bone resorption .

- Bone Metabolism Regulation : Research indicates that lithium enhances osteoblast proliferation and differentiation while inhibiting osteoclast formation. These effects are mediated through the activation of bone morphogenetic proteins (BMPs) and the modulation of receptor activator of nuclear factor-kappa B (RANK) signaling .

- Neuroprotective Effects : Lithium is recognized for its neuroprotective properties, particularly in neurodegenerative diseases. It promotes neuronal survival and function by modulating neurotransmitter release and reducing apoptosis .

Biological Activity in Preclinical Studies

Numerous studies have explored the biological activity of this compound in various models. Below is a summary table detailing significant findings from key studies:

| Study | Model | Treatment | Key Findings |

|---|---|---|---|

| Bernick et al., 2014 | Female Sprague-Dawley rats | Lithium (20 mg/kg/day for 2 weeks) | Increased maximum yield torque in fracture healing |

| Vachhani et al., 2018 | Female Sprague-Dawley rats | LiCl (20 mg/kg for 2 weeks) | Enhanced bone strength post-fracture |

| Hu et al., 2017 | C57BL/6J mice | LiCl (50 mg/kg/day for 14 days) | Increased bone mineral density (BMD) and decreased osteoclast number |

| Kurgan et al., 2019 | C57BL/6J mice | LiCl (10 mg/kg/day for 6 weeks) | Increased OPG/RANKL ratio indicating osteoprotective effects |

Clinical Implications

This compound's potential therapeutic applications extend beyond bone health. It has been investigated for its role in treating psychiatric disorders, particularly bipolar disorder, where it stabilizes mood and reduces manic episodes. The dosage for such conditions typically ranges from 150 to 300 mg/day .

Case Studies

- Bipolar Disorder Management : A study by Danivas et al. (2013) reported that lithium treatment significantly reduced the frequency of manic episodes in patients with bipolar disorder when administered at doses between 150–300 mg/day.

- Osteoporosis Treatment : In preclinical models, lithium has shown promise as a treatment for osteoporosis by promoting bone density and strength. A notable study demonstrated that lithium treatment led to a statistically significant increase in BMD in ovariectomized rats, suggesting its utility in post-menopausal osteoporosis management .

- Neuroprotection in Huntington’s Disease : Lithium's neuroprotective effects were highlighted in research on Huntington’s disease, where it was found to improve survival rates in animal models when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of lithium tartrate critical for experimental design?

this compound (C₄H₄Li₂O₆) is a white crystalline powder with a molecular weight of 161.95 g/mol. Key properties include:

- Solubility : Varies with temperature (e.g., 42 g/100 mL at 0°C, decreasing to 27.2 g/100 mL at 60°C) .

- Melting point : 57–61°C (lit.) .

- Storage : Stable at room temperature in a dry environment . These properties guide solvent selection, reaction conditions, and storage protocols.

Q. How can this compound be synthesized and characterized for laboratory use?

A common approach involves solid-liquid phase reactions (adapted from antimony tartrate synthesis):

- Reactants : Lithium hydroxide and tartaric acid in stoichiometric ratios.

- Conditions : Heating at 90°C for 4–5 hours under reflux .

- Characterization :

- XRD confirms monoclinic crystal structure (parameters: a = 0.825 nm, b = 1.605 nm, c = 1.774 nm, β = 96.65°) .

- FTIR identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹, O-H vibrations) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Reverse-phase HPLC : Optimized via Box-Behnken design to assess factors like mobile phase pH and column temperature .

- Gravimetric titration : Sodium tartrate prevents interference from metal hydroxides (e.g., Pb²⁺) in ammonia media .

Advanced Research Questions

Q. How can Box-Behnken experimental design improve robustness in this compound analysis?

The Design of Experiments (DOE) evaluates critical factors (e.g., ammonium hydroxide concentration, temperature) to optimize sensitivity and reproducibility. For example:

- A 3-factor, 3-level design reduces variability in HPLC retention times (<1% RSD) .

- ANOVA identifies non-significant variables (e.g., buffer concentration), streamlining method validation .

Q. What contradictions exist in the reported piezoelectric properties of this compound derivatives?

Early studies claimed lithium potassium tartrate as a superior piezoelectric material, but later work questioned these findings due to:

- Sample limitations : Small crystal sizes (<1 mm) led to unreliable data .

- Phase transitions : Temperature-dependent structural changes (e.g., monoclinic to orthorhombic) alter piezoelectric coefficients . Resolution requires single-crystal XRD and Raman spectroscopy at controlled temperatures .

Q. How do researchers address the lack of toxicological data for this compound?

- Read-across strategies : Use data from structurally similar tartrates (e.g., stearyl tartrate) to infer metabolic pathways .

- In vitro hydrolysis assays : Simulate gastrointestinal conditions to assess breakdown into lithium ions and tartaric acid .

- Exposure modeling : Estimate safe thresholds using maximum residue levels (MRLs) from analogous compounds .

Q. What methodologies elucidate this compound’s role in metal-organic frameworks (MOFs)?

- Crystallographic analysis : Asymmetric units reveal Li⁺ ions bonded to tartrate fragments, forming helical 3D networks .

- Thermogravimetry (TGA) : Identifies bound vs. free water molecules (e.g., 3 H₂O coordinated to Li⁺, 5.5 H₂O in cavities) .

- DFT calculations : Predict electronic properties (e.g., bandgap ~4.2 eV) for optoelectronic applications .

Properties

IUPAC Name |

dilithium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCYXJAEFHYHPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Li2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953073 | |

| Record name | Dilithium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30903-88-9, 868-17-7 | |

| Record name | Dilithium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.